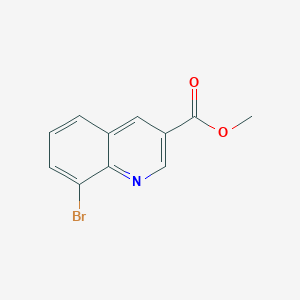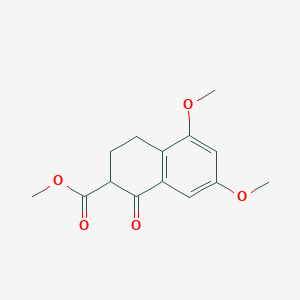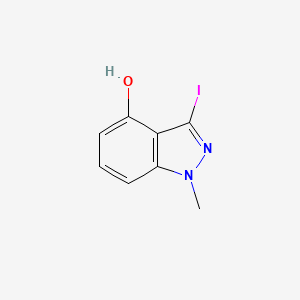
tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring using a fluorinating agent such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC (Pyridinium chlorochromate)
Reduction: LiAlH4, DIBAL-H (Diisobutylaluminum hydride)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: 6-fluoro-2-(carboxymethyl)-1H-indole-1-carboxylate
Reduction: 6-fluoro-2-(hydroxymethyl)-1H-indole-1-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl and ester groups can modulate its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
6-fluoroindole: Lacks the hydroxymethyl and tert-butyl ester groups.
tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the fluorine atom.
2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks both the fluorine atom and tert-butyl ester group.
Uniqueness:
- The presence of the fluorine atom enhances the compound’s chemical reactivity and biological activity.
- The tert-butyl ester group provides steric hindrance, which can influence the compound’s interaction with biological targets.
- The hydroxymethyl group offers additional sites for chemical modification, making it a versatile intermediate for further synthesis.
Propriétés
Formule moléculaire |
C14H16FNO3 |
|---|---|
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
tert-butyl 6-fluoro-2-(hydroxymethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11(8-17)6-9-4-5-10(15)7-12(9)16/h4-7,17H,8H2,1-3H3 |
Clé InChI |
QXVIIOILJNVRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)

